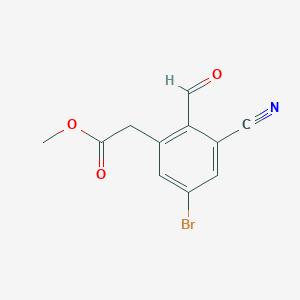
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate (EBTA) is a brominated derivative of tetrahydronaphthalene (THN) that has been widely studied for its potential applications in the chemical and pharmaceutical industries. EBTA is a versatile compound that has been used in the synthesis of many compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the manufacture of polymers and other materials. EBTA has been studied for its potential biological and medicinal applications, including its ability to inhibit enzymes, modulate gene expression, and interact with proteins.
Applications De Recherche Scientifique
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has been widely studied for its potential applications in the scientific research field. It has been used as a model compound to study the structure and reactivity of brominated THN derivatives. Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has also been used in the synthesis of other brominated THN derivatives, such as 2-bromo-1,2,3,4-tetrahydronaphthalene-1-yl acetate (BTA). Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has also been studied for its potential applications in the pharmaceutical and agrochemical industries. It has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungals, and agrochemicals, such as herbicides and insecticides. Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has also been studied for its potential biological and medicinal applications, including its ability to inhibit enzymes, modulate gene expression, and interact with proteins.
Mécanisme D'action
The mechanism of action of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is not well understood. However, it is believed that Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate may act as an inhibitor of certain enzymes, such as cytochrome P450, and may also interact with proteins. Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate may also interact with DNA, modulating gene expression. Additionally, Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate may interact with other molecules, such as lipids, to alter their structure and function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate are not well understood. However, Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has been studied for its potential biological and medicinal applications, including its ability to inhibit enzymes, modulate gene expression, and interact with proteins. Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has also been studied for its potential effects on cell proliferation, apoptosis, and cell cycle regulation. Additionally, Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has been studied for its potential effects on inflammation, oxidative stress, and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate in laboratory experiments include its high solubility in organic solvents, its low toxicity, and its ability to be easily synthesized. Additionally, Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is a versatile compound that can be used in a variety of reactions, including condensation reactions, oxidation reactions, and polymerization reactions. However, Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is a relatively expensive compound and its synthesis can be time-consuming. Additionally, Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is a relatively unstable compound and is sensitive to light and heat.
Orientations Futures
The potential future directions of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate research include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research could be conducted to explore the use of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate in other fields, such as organic synthesis, materials science, and biotechnology. Additionally, further research could be conducted to explore the use of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate in drug delivery systems, such as nanocarriers and liposomes, and in the development of new drugs and agrochemicals.
Propriétés
IUPAC Name |
ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-2-17-14(16)9-10-5-3-7-12-11(10)6-4-8-13(12)15/h4,6,8,10H,2-3,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNFKJNBEJFBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




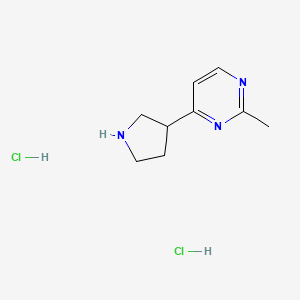
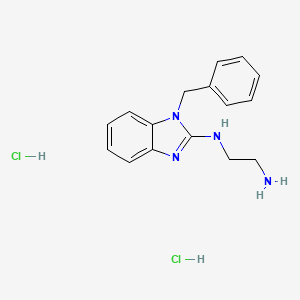
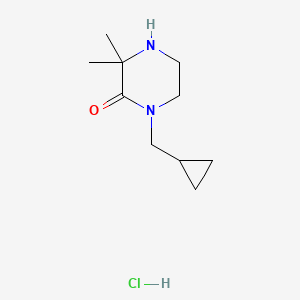
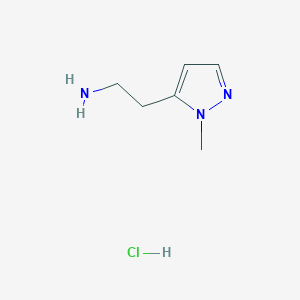
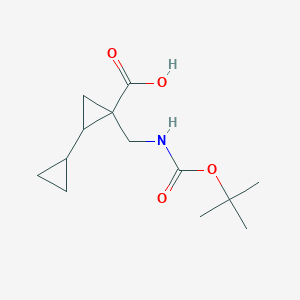
![2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride](/img/structure/B1486284.png)
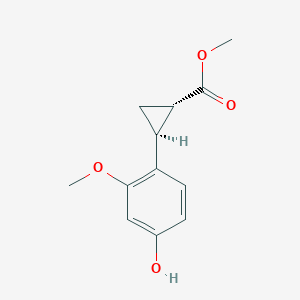

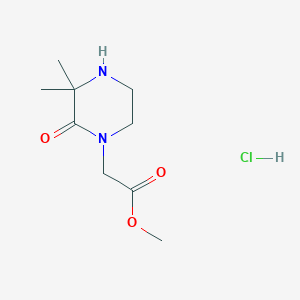
![2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride](/img/structure/B1486290.png)
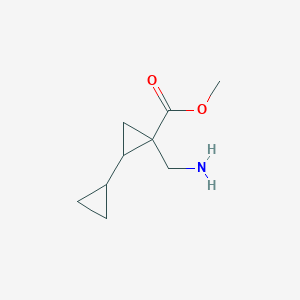
![5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride](/img/structure/B1486293.png)
